lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate
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Overview
Description
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C5H4LiNO4 It is a lithium salt of 4-methoxy-1,2-oxazole-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate typically involves the reaction of 4-methoxy-1,2-oxazole-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under reflux conditions. The resulting lithium salt is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylates, while reduction may produce oxazole-3-carbinols. Substitution reactions can result in a variety of functionalized oxazole derivatives.
Scientific Research Applications
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Lithium 4-methoxy-1,2-oxazole-3-carboxylate: Similar in structure but may have different substituents on the oxazole ring.
4-Methoxy-1,2-oxazole-3-carboxylic acid: The parent acid form of the compound.
Other oxazole derivatives: Compounds with variations in the oxazole ring or different functional groups.
Uniqueness
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is unique due to its specific combination of the lithium ion and the 4-methoxy-1,2-oxazole-3-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2639433-60-4 |
---|---|
Molecular Formula |
C5H4LiNO4 |
Molecular Weight |
149 |
Purity |
95 |
Origin of Product |
United States |
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